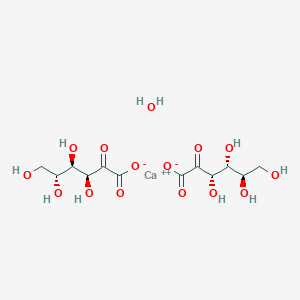

Calcium;(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate;hydrate

CAS No.: 1040352-40-6

Cat. No.: VC3859832

Molecular Formula: C12H20CaO15

Molecular Weight: 444.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1040352-40-6 |

|---|---|

| Molecular Formula | C12H20CaO15 |

| Molecular Weight | 444.36 g/mol |

| IUPAC Name | calcium;(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate;hydrate |

| Standard InChI | InChI=1S/2C6H10O7.Ca.H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-4,7-10H,1H2,(H,12,13);;1H2/q;;+2;/p-2/t2*2-,3-,4+;;/m11../s1 |

| Standard InChI Key | LBTJSFDOKRLTMQ-LWDDDOIUSA-L |

| Isomeric SMILES | C([C@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)O.C([C@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)O.O.[Ca+2] |

| SMILES | C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.O.[Ca+2] |

| Canonical SMILES | C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.O.[Ca+2] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Configuration

The compound features a hexanoate backbone with hydroxyl groups at the 3S, 4R, and 5R positions, a ketone group at C2, and a calcium ion coordinated to two deprotonated carboxylic acid groups. The hydrate form includes water molecules within its crystalline lattice, stabilizing the structure . The stereochemistry is critical for its biological activity, as evidenced by its specificity in enzymatic reactions .

Key Structural Attributes:

-

IUPAC Name: Calcium;(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate;hydrate

-

InChIKey: LBTJSFDOKRLTMQ-LWDDDOIUSA-L

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 444.36 g/mol | |

| Solubility | Water-soluble | |

| Melting Point | Not reported | |

| LogP (Partition Coefficient) | -9.30 (indicating high polarity) | |

| PSA (Polar Surface Area) | 285.47 Ų |

The compound’s high polarity and water solubility facilitate its use in aqueous biochemical systems, while its low LogP value reflects limited lipid membrane permeability .

Synthesis and Production

Microbial Fermentation

The primary industrial synthesis involves microbial oxidation of D-glucose using Gluconobacter oxydans or Pseudomonas plecoglossicida. These strains convert glucose to 2-keto-D-gluconic acid, which is subsequently neutralized with calcium carbonate to form the hemicalcium salt .

Optimized Fermentation Parameters:

| Parameter | Optimal Value | Yield |

|---|---|---|

| Glucose Concentration | 126.0 g/L | 134.45 g/L |

| Temperature | 34°C | 4.48 g/L·h |

| Aeration Rate | 2.8 L/min | 99% Conversion |

| Cell Concentration | 4.0 g/L |

These conditions maximize yield while minimizing byproducts like D-gluconic acid .

Chemical Synthesis

Alternative routes involve chemical oxidation of D-glucose using nitric acid or electrochemical methods, though these are less efficient than microbial approaches.

Biological and Industrial Applications

Antimicrobial Activity

The compound exhibits bacteriostatic effects against Pseudomonas species, likely due to its ability to chelate essential metal ions like and , disrupting bacterial metabolism.

Antioxidant Properties

Its keto group enables free radical scavenging, reducing oxidative stress in cellular environments. Studies suggest synergistic effects with ascorbic acid, enhancing antioxidant capacity .

Industrial Uses

-

Vitamin C Synthesis: Serves as a precursor for D-erythorbic acid via enzymatic reduction using α-amylase .

-

Food Preservation: Chelates metal ions in food matrices, inhibiting lipid oxidation.

-

Biomedical Stabilization: Stabilizes proteins and vaccines during lyophilization.

| Hazard Statement | Precautionary Measures |

|---|---|

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Personal protective equipment (PPE) including gloves, goggles, and respirators is mandatory during handling .

Recent Research Advancements

Immobilized Cell Systems

A 2025 study demonstrated that immobilizing Pseudomonas plecoglossicida in alginate beads increased 2-keto-D-gluconic acid production to 134.45 g/L, achieving a 99% conversion efficiency .

Enzymatic Conversion to D-Erythorbic Acid

Using recombinant α-amylase, researchers achieved a 92% yield of D-erythorbic acid at pH 6.0 and 40°C, highlighting the compound’s role in sustainable vitamin C production .

Metabolic Engineering

CRISPR-Cas9 editing of E. coli’s UxuR regulon enhanced 2-keto-D-gluconic acid metabolism, offering insights into microbial pathway optimization .

Comparative Analysis with Analogues

| Compound | Molecular Formula | Key Differences |

|---|---|---|

| Calcium Gluconate | Lacks keto group; lower chelation capacity | |

| D-Arabino-2-Hexulopyranosonic Acid | Non-calcium salt; reduced solubility |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume